molecular formula C17H20N2O5S2 B12142188 N-[(2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12142188
M. Wt: 396.5 g/mol
InChI Key: CJTCZJXURBGSSS-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2,3-dihydro-1,4-benzodioxin substituent and a sulfone group (5,5-dioxidotetrahydrothieno). Below, we compare its structural and synthetic analogs to infer key characteristics.

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C17H20N2O5S2/c1-2-3-16(20)18-17-19(12-9-26(21,22)10-15(12)25-17)11-4-5-13-14(8-11)24-7-6-23-13/h4-5,8,12,15H,2-3,6-7,9-10H2,1H3

InChI Key

CJTCZJXURBGSSS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the benzodioxin and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Key Synthetic Steps:

  • Formation of Benzodioxin and Thiazole Intermediates : The initial step involves synthesizing the benzodioxin and thiazole components separately.
  • Coupling Reaction : These intermediates are then coupled under controlled conditions to yield the final compound.

Scientific Research Applications

N-[(2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has been investigated for several applications:

Medicinal Chemistry

  • Antimicrobial Properties : Compounds containing thiazole rings have shown potential as antimicrobial agents. Studies suggest that this compound may inhibit the growth of various pathogens.
  • Anticancer Activity : Preliminary research indicates that it could exhibit anticancer properties by interfering with cell proliferation pathways.

Biological Research

  • Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes such as α-glucosidase and acetylcholinesterase. These studies are crucial for understanding its therapeutic potential in treating diseases like diabetes and Alzheimer's.
  • Binding Affinity Studies : Interaction studies using techniques like surface plasmon resonance (SPR) have been employed to assess its binding affinity to biological targets.

Materials Science

  • The unique structural features allow for potential applications in developing new materials with specific chemical reactivity or stability characteristics.

Case Studies and Research Findings

Several studies have documented the properties and applications of this compound:

StudyFindings
Synthesis and Biological Evaluation A study published in Brazilian Journal of Pharmaceutical Sciences explored new derivatives based on this compound that exhibited significant inhibitory effects on α-glucosidase and acetylcholinesterase .
Pharmacological Profile Research highlighted its potential as a lead compound for drug development targeting various diseases due to its multifaceted biological activities .
Chemical Reactivity Investigations into its chemical reactivity revealed that it can undergo oxidation and reduction reactions under specific conditions, further expanding its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) Compound 9m ()
  • Structure: Shares the 2,3-dihydro-1,4-benzodioxin substituent but differs in the central heterocycle (thiazolidin-4-one vs. tetrahydrothieno-thiazole sulfone).
  • Synthesis : Prepared via a multi-step reaction with a low yield (7%), likely due to steric hindrance from the benzodioxin group and competing side reactions.
  • Key Features : The thioxo (C=S) group in 9m contrasts with the sulfone (SO₂) in the target compound, which may enhance solubility and oxidative stability in the latter .
(b) Compounds 11a and 11b ()
  • Structures: Thiazolo[3,2-a]pyrimidine derivatives with aromatic substituents (trimethylbenzylidene in 11a, cyanobenzylidene in 11b).
  • Synthesis : Synthesized via condensation reactions with moderate yields (68%). The presence of electron-withdrawing groups (e.g., CN in 11b) increases molecular polarity, as evidenced by IR peaks at ~2,209 cm⁻¹ (C≡N stretch) .
  • Key Features : Unlike the target compound, these analogs lack the benzodioxin moiety but share fused thiazole systems, highlighting the role of aromatic substituents in modulating electronic properties.

Functional Group Analysis

Compound Core Structure Key Functional Groups Notable Spectral Data (IR/NMR)
Target Compound Tetrahydrothieno-thiazole Sulfone (SO₂), Benzodioxin, Butanamide Not reported in evidence
9m () Thiazolidin-4-one Thioxo (C=S), Benzodioxin Yield: 7%; spectral data not shown
11a () Thiazolo-pyrimidine Trimethylbenzylidene, CN IR: 2,219 cm⁻¹ (CN); MS: m/z 386
11b () Thiazolo-pyrimidine Cyanobenzylidene, CN IR: 2,209 cm⁻¹ (CN); MS: m/z 403

Yield and Practical Challenges

  • Compounds 11a/b achieve higher yields (68%) due to optimized condensation conditions (e.g., acetic anhydride/acetic acid solvent system and sodium acetate catalyst), which could inform synthetic strategies for the target compound .

Biological Activity

N-[(2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on diverse research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Benzodioxin ring : Known for its diverse biological activities.
  • Thieno[3,4-d][1,3]thiazole moiety : Often associated with antimicrobial and anticancer properties.
  • Butanamide functional group : Contributes to the compound's overall reactivity and potential bioactivity.

The molecular formula is C19H20N2O5SC_{19}H_{20}N_2O_5S with a molecular weight of approximately 392.44 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxin Ring : Achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of Thieno[3,4-d][1,3]thiazole : Involves condensation reactions with thioketones and thioamides.
  • Coupling Reaction : The final product is formed via amide bond formation between the benzodioxin derivative and the thiazole component.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the thiadiazole ring is often linked to enhanced activity against various pathogens.

Pathogen Activity
E. coliModerate
S. aureusHigh
C. albicansLow

Anticancer Potential

Research has shown that this compound may possess anticancer properties. Studies utilizing various cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)10Inhibition of DNA synthesis

Anti-inflammatory Effects

In vitro assays have indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures.

Case Studies

  • In Vivo Study on Tumor Growth Inhibition : A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound significantly reduced tumor size compared to controls.
    • Tumor Size Reduction : 45% after 21 days of treatment.
    • Mechanism : Induction of apoptosis in tumor cells.
  • Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., benzodioxin coupling) and Z-configuration via NOE correlations .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm) and detects sulfone degradation products .
  • X-ray Crystallography : Resolves bond angles/geometry, critical for validating the tetrahydrothieno-thiazole fused ring system .

Advanced : Pair with DFT calculations (B3LYP/6-31G*) to predict spectral data and reconcile experimental-computational discrepancies .

How should researchers design initial biological activity screening for this compound?

Q. Basic

  • In Vitro Assays : Prioritize enzyme inhibition (e.g., kinases, proteases) due to the thiazole-sulfone motif’s electrophilic properties .
  • Cell-Based Models : Test cytotoxicity in cancer lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ determination .
  • Solubility Profiling : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

How can contradictory bioactivity data across experimental models be resolved?

Q. Advanced

  • Purity Verification : Re-analyze batches via HPLC-MS to rule out degradation (e.g., sulfone reduction) .
  • Target Validation : Perform computational docking (AutoDock Vina) to identify off-target interactions, followed by SPR (surface plasmon resonance) for binding affinity validation .
  • Model-Specific Factors : Adjust assay media (e.g., serum-free vs. FBS-containing) to account for protein-binding effects .

What experimental approaches elucidate the compound’s reaction mechanisms in biological systems?

Q. Advanced

  • Kinetic Studies : Use stopped-flow spectroscopy to track thiazole ring-opening in aqueous buffers .
  • Isotopic Labeling : Introduce ³⁴S or ¹⁵N isotopes to trace metabolic pathways via LC-MS .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states for sulfone-mediated redox reactions .

How can computational methods optimize the compound’s structure for enhanced pharmacological properties?

Q. Advanced

  • DFT-Based Optimization : Calculate HOMO/LUMO gaps to predict redox stability and adjust substituents (e.g., electron-withdrawing groups on benzodioxin) .
  • QSAR Modeling : Train models using bioactivity data from analogous thieno-thiazoles to prioritize derivatives for synthesis .
  • Molecular Dynamics : Simulate membrane permeability (logP) using lipid bilayer models in CHARMM .

What strategies address poor aqueous solubility or stability during formulation?

Q. Advanced

  • Salt Formation : React with HCl or sodium citrate to improve solubility (monitor via pH-solubility profiles) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the butanamide chain .
  • Nanoformulation : Encapsulate in PEGylated liposomes; characterize stability via dynamic light scattering .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. Advanced

  • Derivatization : Synthesize analogs with modified benzodioxin substituents (e.g., chloro, methoxy) and test in parallel bioassays .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .
  • Crystallographic SAR : Compare X-ray structures of active vs. inactive analogs to identify critical binding motifs .

What methods validate target engagement in complex biological matrices?

Q. Advanced

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with purified target proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • CRISPR Knockout Models : Validate phenotype rescue in target-deficient cell lines .

How can AI/ML accelerate reaction optimization for novel derivatives?

Q. Advanced

  • Reaction Prediction : Use ICReDD’s quantum-calculation-driven platforms to prioritize feasible synthetic pathways .
  • Bayesian Optimization : Train models on reaction yield data (temperature, solvent, catalyst) to predict optimal conditions .
  • Automated High-Throughput Screening : Integrate robotic synthesis with real-time HPLC analysis for rapid iteration .

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